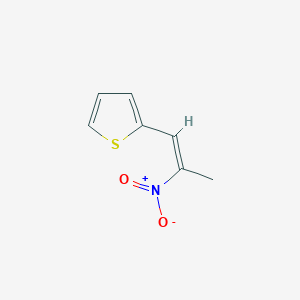

2-(2-Nitro-1-propenyl)thiophene

Description

2-(2-Nitro-1-propenyl)thiophene (CAS: 6937-35-5) is a nitro-functionalized thiophene derivative characterized by a nitropropenyl group (-CH₂-C(NO₂)=CH₂) attached to the 2-position of the thiophene ring. Its molecular formula is C₇H₇NO₂S, with a molecular weight of 169.20 g/mol . This compound belongs to the broader class of thiophene derivatives, which are renowned for their versatility in medicinal chemistry, material science, and industrial applications due to their aromatic heterocyclic structure and tunable electronic properties .

Structure

3D Structure

Properties

IUPAC Name |

2-[(Z)-2-nitroprop-1-enyl]thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPLFCAOIJOKGX-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CS1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=CS1)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273750 | |

| Record name | Thiophene, 2-(2-nitro-1-propenyl)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131981-74-3 | |

| Record name | Thiophene, 2-(2-nitro-1-propenyl)-, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131981-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2-(2-nitro-1-propenyl)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitro-1-propenyl)thiophene typically involves the nitration of propenyl-substituted thiophene derivatives. One common method is the reaction of 2-propenylthiophene with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound to achieve the desired purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitro-1-propenyl)thiophene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, Friedel-Crafts acylation reagents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiophenes, acylated thiophenes.

Scientific Research Applications

Organic Synthesis

2-(2-Nitro-1-propenyl)thiophene serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, enabling the creation of more complex compounds. It can undergo reactions such as:

- Nucleophilic Substitution : The nitro group can be replaced by nucleophiles, facilitating the synthesis of derivatives with diverse functionalities.

- Electrophilic Aromatic Substitution : The thiophene ring can participate in electrophilic reactions, allowing for further functionalization.

Research has indicated that compounds containing thiophene moieties exhibit various biological activities, including:

- Antimicrobial Properties : Studies suggest that derivatives of thiophene compounds can exhibit antibacterial and antifungal activities.

- Anticancer Potential : Some research indicates that nitro-substituted thiophenes may have cytotoxic effects on cancer cells, making them candidates for further pharmacological studies.

Material Science

The unique electronic properties of this compound make it suitable for applications in material science:

- Organic Electronics : It can be used in the development of organic semiconductors and photovoltaic devices due to its ability to conduct electricity.

- Polymers : Incorporating this compound into polymer matrices can enhance the material's electrical conductivity and thermal stability.

Case Study 1: Synthesis of Thiophene Derivatives

A study focused on synthesizing various thiophene derivatives using this compound as a starting material. The results demonstrated successful nucleophilic substitutions that yielded compounds with enhanced biological activity against specific bacterial strains.

Case Study 2: Anticancer Activity Assessment

In vitro assays were conducted to evaluate the cytotoxic effects of several nitro-thiophene compounds on cancer cell lines. The findings suggested that modifications to the nitro group significantly influenced the anticancer activity, highlighting the potential for drug development.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for creating complex organic molecules | Facilitates nucleophilic and electrophilic reactions |

| Biological Activity | Potential antimicrobial and anticancer properties | Exhibits cytotoxic effects on cancer cells |

| Material Science | Use in organic electronics and conductive polymers | Enhances electrical conductivity |

Mechanism of Action

The mechanism of action of 2-(2-Nitro-1-propenyl)thiophene involves its interaction with molecular targets through its nitro and propenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Ethyl 2-(4-Hydroxyphenylamino)-4-phenylthiophene-3-carboxylate

This derivative (MF: C₂₀H₁₈N₂O₃S) features hydroxyl and phenyl groups, demonstrating broad-spectrum antibacterial and antifungal activity . Compared to this compound:

- Bioactivity : The hydroxyl and ester groups enhance solubility and hydrogen-bonding capacity, critical for microbial target interactions. The nitro group in this compound may instead favor redox-mediated mechanisms.

- Synthetic Utility : Both compounds serve as scaffolds for drug development, but the nitropropenyl group’s electron-withdrawing nature could influence metabolic stability .

Plant-Derived Thiophene Derivatives (Compounds 1–3, )

Isolated from Pluchea indica, these derivatives (e.g., 2-(pant-1,3-diynyl)-5-(4-acetoxy-3-hydroxybuta-1-ynyl)-thiophene) feature diynyl and acetyloxy substituents . Key contrasts:

- Solubility : The hydrophobic diynyl groups in plant-derived compounds reduce aqueous solubility compared to the polar nitropropenyl group.

- Natural Source vs. Synthetic Origin : Natural derivatives may exhibit ecological roles (e.g., pest resistance), whereas synthetic analogs like this compound are optimized for industrial or pharmaceutical use .

Nitro vs. Methoxy Substitution

Replacing nitro with methoxy groups (e.g., in N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea) alters electronic and steric profiles :

- Electron Effects : Nitro groups are strong electron-withdrawing groups, increasing electrophilicity and reaction rates, whereas methoxy groups are electron-donating, stabilizing aromatic systems.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-(2-Nitro-1-propenyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities. Thiophenes are known for their diverse pharmacological properties, and the introduction of a nitro group can enhance their reactivity and biological interactions. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure : The compound features a thiophene ring substituted with a nitro group at the 2-position and a propenyl group at the 1-position. This configuration may influence its interaction with biological targets.

Molecular Weight : The molecular weight of this compound is approximately 177.20 g/mol.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that this compound exhibits selective cytotoxicity against certain cancer cells, suggesting potential as an anticancer agent. The cytotoxic mechanism may involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced cell viability.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, contributing to its cytotoxic effects.

- Interaction with DNA : Preliminary studies indicate that it may bind to DNA, interfering with replication and transcription processes.

Case Studies

A notable case study involved the evaluation of the compound's effects on human leukemia cells. The results demonstrated a dose-dependent increase in apoptosis markers, including annexin V positivity and caspase activation, indicating its potential as a therapeutic agent in leukemia treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Nitro-1-propenyl)thiophene, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis of nitro-substituted thiophenes often involves electrophilic nitration or condensation reactions. For nitro-propenyl derivatives, a stepwise approach is recommended:

Nitration : Introduce the nitro group using nitric acid or acetyl nitrate under controlled temperature (0–5°C) to avoid over-nitration .

Propenylation : Use palladium-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura) to attach the propenyl group, ensuring anhydrous conditions and inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Monitor reaction progress via TLC or GC-MS. Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance yield.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- FT-IR : Identify nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and propenyl (C=C stretch at ~1650 cm⁻¹) groups .

- NMR : Use ¹H/¹³C NMR to resolve thiophene ring protons (δ 6.5–7.5 ppm) and propenyl substituents (δ 5–6 ppm for vinyl protons). Compare with computed spectra (DFT) for validation .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for nitro group orientation (e.g., torsion angles affecting conjugation) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the nonlinear optical (NLO) properties of this compound?

- Methodological Answer :

Geometry Optimization : Use B3LYP/6-311++G(d,p) to minimize energy and compute dipole moments/polarizabilities .

NLO Parameters : Calculate hyperpolarizability (β) and second-harmonic generation (SHG) coefficients. High β values correlate with charge transfer between nitro (electron-withdrawing) and thiophene (electron-donating) groups .

Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine functional selection (e.g., CAM-B3LYP for excited states) .

Q. What experimental and computational methods analyze the corrosion inhibition efficiency of this compound on metal surfaces?

- Methodological Answer :

- Electrochemical Testing : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in corrosive media (e.g., HCl). Calculate inhibition efficiency (%) from charge-transfer resistance .

- DFT-Based Descriptors : Compute global reactivity parameters (e.g., electronegativity, hardness) using HOMO-LUMO energies. High HOMO energy indicates strong electron donation to metal surfaces, enhancing adsorption .

- Molecular Dynamics (MD) : Simulate adsorption configurations on Fe(110) surfaces to identify binding sites (e.g., nitro group interactions with metal vacancies) .

Q. How does π-conjugation extension in this compound derivatives influence their UV-Vis absorption profiles?

- Methodological Answer :

- Spectral Analysis : Measure λmax in solvents of varying polarity. Increased conjugation (e.g., fused thiophene rings) redshifts absorption due to narrowed HOMO-LUMO gaps .

- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) to the thiophene ring to enhance intramolecular charge transfer (ICT), validated via Hammett plots .

Q. What strategies resolve contradictions between experimental NMR data and theoretical predictions for this compound derivatives?

- Methodological Answer :

- Vibrational Mode Assignments : Apply potential energy distribution (PED) analysis to decouple overlapping peaks in IR/Raman spectra .

- Solvent and Isotope Effects : Recompute NMR chemical shifts (GIAO method) with explicit solvent models (e.g., PCM for DMSO) and deuterated analogs .

- Dynamic Effects : Account for conformational flexibility (e.g., nitro group rotation) using molecular dynamics (MD) to match experimental line broadening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.